molecular formula C8H4N2S2 B13691656 2-Isothiocyanatobenzo[d]thiazole

2-Isothiocyanatobenzo[d]thiazole

Cat. No.: B13691656
M. Wt: 192.3 g/mol
InChI Key: BOPXGBDKSQDNAT-UHFFFAOYSA-N
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Description

2-Isothiocyanatobenzo[d]thiazole (CAS 39905-91-4) is a versatile benzothiazole-based building block in medicinal chemistry and organic synthesis. With the molecular formula C 8 H 4 N 2 S 2 and a molecular weight of 192.26 g/mol, this compound features an isothiocyanate functional group (-N=C=S) attached to the 2-position of the benzo[d]thiazole scaffold . This structure makes it a valuable electrophile for constructing a wide range of thiourea and thiazole-containing derivatives. The benzothiazole core is a privileged structure in drug discovery, known for its diverse pharmacological properties . Researchers utilize this compound as a key precursor in the synthesis of more complex molecules. It is particularly useful in reactions with nucleophiles such as amines to generate N-aryl-N'-(benzo[d]thiazol-2-yl)thiourea derivatives . These derivatives are of significant interest for exploring new compounds with potential biological activities, building upon the known broad spectrum of activities of benzothiazole and thiazole derivatives, which include anticancer, antimicrobial, and anti-inflammatory effects . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4N2S2

Molecular Weight

192.3 g/mol

IUPAC Name

2-isothiocyanato-1,3-benzothiazole

InChI

InChI=1S/C8H4N2S2/c11-5-9-8-10-6-3-1-2-4-7(6)12-8/h1-4H

InChI Key

BOPXGBDKSQDNAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N=C=S

Origin of Product

United States

Synthetic Methodologies and Structural Diversification of 2 Isothiocyanatobenzo D Thiazole Derivatives

Strategies for the Preparation of the 2-Isothiocyanatobenzo[d]thiazole Core Structure

The construction of the this compound framework can be achieved through several synthetic routes, primarily involving the modification of pre-existing benzothiazole (B30560) precursors or the simultaneous formation of the benzothiazole ring and the isothiocyanate group.

Synthesis from 2-Aminobenzothiazole (B30445) Precursors

A common and direct method for the synthesis of this compound involves the reaction of 2-aminobenzothiazole with thiophosgene (B130339) (CSCl₂). nih.gov This reaction provides a straightforward pathway to the desired isothiocyanate.

Another approach starts from substituted anilines, which are first converted to the corresponding substituted phenylthioureas. These intermediates then undergo oxidative cyclization to form 2-aminobenzothiazole derivatives. ijpsr.com The resulting 2-aminobenzothiazole can then be treated with thiophosgene or a related reagent to yield the target this compound. For instance, arylthioureas can be subjected to oxidative ring closure using sulfuric acid and a catalytic amount of a bromine compound to produce 2-aminobenzothiazoles. google.com

A solid-phase synthesis protocol has also been developed, employing a resin-bound acyl-isothiocyanate and various anilines. The resulting N-acyl, N'-phenyl-thioureas are cyclized to generate the 2-aminobenzothiazole scaffold, which can be further modified before cleavage from the resin. nih.gov

Starting MaterialReagentsProductReference
2-AminobenzothiazoleThiophosgene (CSCl₂)This compound nih.gov
Substituted Aniline (B41778)1. Thiocyanate (B1210189) source 2. Oxidative cyclization reagents 3. ThiophosgeneSubstituted this compound ijpsr.com
ArylthioureaSulfuric acid, Bromine (catalytic)2-Aminobenzothiazole google.com
Resin-bound Acyl-isothiocyanateAnilines, Cyclization reagents2-Aminobenzothiazole nih.gov

Alternative Synthetic Routes to the Isothiocyanate Moiety

Besides the use of thiophosgene, alternative methods for introducing the isothiocyanate group are available. One such method involves the reaction of 2-iodoanilines with isothiocyanates in a copper(I)-catalyzed tandem reaction, which provides an efficient route to 2-aminobenzothiazoles that can be subsequently converted to the isothiocyanate. nih.gov

Furthermore, aryl isothiocyanates themselves can be used as starting materials. For example, a direct synthetic route for 2-arylbenzothiazoles involves the reaction of aryl isothiocyanates with electron-rich arenes, promoted by triflic acid and catalyzed by iron(III) chloride for the C-S bond formation. researchgate.netnih.gov While this method does not directly yield 2-isothiocyanatobenzothiazole, it highlights the utility of isothiocyanates in benzothiazole synthesis.

Regioselective Synthesis and Reaction Control Considerations

The regioselectivity of the synthesis is crucial, especially when dealing with substituted benzothiazoles. The classical synthesis of 6-substituted 2-aminobenzothiazoles involves the treatment of 4-substituted anilines with potassium thiocyanate and bromine in acetic acid. nih.gov However, this method is not universally applicable, as thiocyanation can occur at the para position of unsubstituted anilines. nih.gov

The synthesis of specific regioisomers, such as 2-(E)-cyano(thiazolidin-2-ylidene)thiazoles, has been achieved through the regioselective reaction of a thioamide with α-bromocarbonyl compounds. scispace.comnih.gov This demonstrates the importance of controlling reaction conditions to achieve the desired isomer. The geometry of the resulting products can be confirmed using techniques like single crystal X-ray diffraction analysis. nih.gov

Multi-Component Reactions for Benzothiazole and Thiazole (B1198619) Derivatives

Multi-component reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules like benzothiazole and thiazole derivatives in a single step. One such approach involves the reaction of aldehydes, benzoylisothiocyanate, and alkyl bromides in the presence of a catalyst to produce thiazole derivatives. eurekaselect.combenthamdirect.com

Another MCR involves the reaction of o-iodoanilines or electron-rich aromatic amines with potassium sulfide (B99878) and dimethyl sulfoxide (B87167) (DMSO) to yield 2-unsubstituted benzothiazoles. organic-chemistry.org Furthermore, a three-component reaction of redox cyclization can be used to obtain 2-arylbenzothiazoles from haloanilines, arylacetic acids or benzyl (B1604629) chlorides, and elemental sulfur, catalyzed by copper acetate. nih.gov These MCRs provide a streamlined approach to the synthesis of the core benzothiazole structure, which can then be functionalized to introduce the isothiocyanate group.

Derivatization Approaches via the Isothiocyanate Group

The isothiocyanate group in this compound is a highly reactive electrophilic site, making it an excellent handle for further structural diversification through nucleophilic addition reactions.

Nucleophilic Addition Reactions Leading to Thioureas, Thioamides, and Related Heterocyclic Scaffolds

The carbon atom of the isothiocyanate group is susceptible to attack by various nucleophiles, leading to the formation of a wide range of derivatives. masterorganicchemistry.combyjus.comlibretexts.org

Thioureas: The reaction of this compound with primary or secondary amines readily affords the corresponding N,N'-disubstituted thioureas. nih.govmdpi.com This reaction is a cornerstone for creating libraries of thiourea (B124793) derivatives with diverse substitution patterns. The synthesis of both symmetrical and unsymmetrical thioureas can be achieved through various methods, including the reaction of isothiocyanates with amines. organic-chemistry.orgnih.gov

Thioamides: While the direct conversion of isothiocyanates to thioamides is less common, the isothiocyanate group can be a precursor to structures that can be transformed into thioamides. nih.govmdpi.comorganic-chemistry.org More commonly, thioamides are synthesized and then used as precursors for benzothiazole ring formation. researchgate.net

Related Heterocyclic Scaffolds: The thiourea derivatives obtained from this compound can undergo further intramolecular or intermolecular cyclization reactions to form a variety of other heterocyclic systems. For example, N-(BT-2-yl)-N′-(aryl)thioureas can be cyclized to 2-(N-thiazolidin-2-ene-4-one)-ABTs by treatment with chloroacetamide. mdpi.com This demonstrates the potential of using this compound as a starting point for the synthesis of more complex and potentially biologically active molecules.

NucleophileProduct ClassExample ReactionReference
Primary/Secondary AmineThioureaThis compound + R¹R²NH → 2-(R¹R²NC(S)NH)benzo[d]thiazole nih.govmdpi.com
Chloroacetamide (after thiourea formation)ThiazolidinoneN-(BT-2-yl)-N′-(aryl)thiourea + ClCH₂CONH₂ → 2-(N-thiazolidin-2-ene-4-one)-ABT mdpi.com

Cycloaddition Reactions Involving the Isothiocyanate Functionality

The isothiocyanate group (–N=C=S) is a heterocumulene, making it an active participant in various cycloaddition reactions. This functionality in this compound allows for the construction of novel fused heterocyclic systems. Isothiocyanates can react as dipolarophiles or dienophiles, providing pathways to complex molecular architectures.

One of the notable cycloaddition reactions is the [3+2] cycloaddition. For instance, aryl isothiocyanates can react with nitrile imines or diazomethane (B1218177) derivatives. While specific studies on this compound are not extensively documented in this exact context, the reactivity of aryl isothiocyanates suggests its potential. The reaction of an aryl isothiocyanate with a 1,3-dipole like a nitrile imine, generated in situ, would lead to the formation of a five-membered thiadiazole ring fused to the benzothiazole core. Similarly, reactions with diazomethane can yield thiadiazoline derivatives. The regioselectivity of such cycloadditions is a key aspect, often influenced by the electronic properties of both the isothiocyanate and the dipole. nih.govnih.gov

Isothiocyanates can also participate in [2+2] cycloadditions, for example, with ketenes or electron-rich alkenes. nih.gov The reaction of this compound with a ketene, generated in situ, could potentially form a four-membered β-thialactam ring. These reactions are often promoted thermally or photochemically and can be highly stereospecific. nih.gov Furthermore, unusual cycloadditions have been reported, such as the reaction of N-(arylsulfonyl)aziridines with aryl isothiocyanates in the presence of sodium iodide, leading to the formation of substituted thiazolidinimines. acs.org This highlights the diverse reactivity of the isothiocyanate group beyond conventional cycloaddition pathways. acs.orgacs.org

The Diels-Alder, or [4+2] cycloaddition, is another potential reaction pathway. In this scenario, the C=S bond of the isothiocyanate can act as a dienophile, reacting with a conjugated diene. This would result in the formation of a six-membered dihydrothiazine ring. The reactivity in these reactions is often enhanced by Lewis acid catalysis. The intramolecular version of these cycloadditions, where the diene is part of a substituent on the benzothiazole ring, offers a route to complex, polycyclic structures. nih.gov

The following table summarizes potential cycloaddition reactions for this compound based on known reactivity of aryl isothiocyanates.

Reaction TypeReactant PartnerPotential Product
[3+2] CycloadditionNitrile ImineFused Thiadiazole
[3+2] CycloadditionDiazomethaneThiadiazoline derivative
[2+2] CycloadditionKeteneβ-Thialactam
[4+2] CycloadditionConjugated DieneDihydrothiazine derivative

This table illustrates the potential synthetic utility of this compound in constructing diverse heterocyclic systems through various cycloaddition reactions.

Modifications and Functionalization of the Benzothiazole Core

The structural diversity of this compound derivatives is primarily achieved by introducing various substituents onto the benzothiazole nucleus. These modifications are typically carried out on precursor molecules, most commonly substituted 2-aminobenzothiazoles, which are then converted to the corresponding isothiocyanates.

The synthesis of substituted 2-aminobenzothiazoles often starts from appropriately substituted anilines. nih.govnih.gov A classical method involves the reaction of a 4-substituted aniline with potassium thiocyanate in the presence of bromine and acetic acid. nih.gov This reaction proceeds via electrophilic thiocyanation of the aniline followed by intramolecular cyclization. Another prevalent method is the oxidative cyclization of N-arylthioureas, which can be prepared from anilines and an isothiocyanate source. scholarsresearchlibrary.com For instance, a nickel-catalyzed method has been reported for the intramolecular oxidative C-H bond functionalization of arylthioureas, providing good to excellent yields under mild conditions. acs.org

Once the substituted 2-aminobenzothiazole is obtained, it can be converted to this compound. A common method for this conversion is the reaction with thiophosgene or a related equivalent. nih.gov More recently, greener one-pot methods have been developed. nih.govorganic-chemistry.org

Further functionalization can also be performed on the synthesized 2-aminobenzothiazole scaffold before its conversion to the isothiocyanate. The amino group at the C2-position is nucleophilic and can be acylated or alkylated to introduce a variety of functional groups. ijpsr.comresearchgate.net For example, reaction with chloroacetyl chloride yields a chloroacetamide derivative, which can then react with various nucleophiles to introduce diverse side chains. nih.gov Multi-component reactions are also a powerful tool for creating complex derivatives in a single step. nih.govtandfonline.com

The table below provides examples of synthetic routes to functionalized 2-aminobenzothiazole precursors.

Starting Material (Substituted Aniline)ReagentsProduct (Substituted 2-Aminobenzothiazole)Reference
4-Substituted AnilinesKSCN, Br₂, AcOH6-Substituted-2-aminobenzothiazole nih.gov
ArylthioureasNi-catalyst, Oxidant2-Aminobenzothiazole derivatives acs.org
2-Iodoaniline, Thiourea, AldehydesFe₃O₄-Serine-CuI2-Substituted-benzothiazoles nanomaterchem.com
3,4-Substituted AnilinesKSCN, Br₂5,6-Disubstituted-2-aminobenzothiazole nih.gov

This table showcases various methods to synthesize substituted 2-aminobenzothiazoles, which are key intermediates for producing a diverse library of this compound derivatives.

Green Chemistry Principles and Sustainable Synthetic Methodologies for this compound

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzothiazole derivatives to minimize environmental impact and improve efficiency. These sustainable approaches focus on the use of non-toxic solvents, reusable catalysts, and energy-efficient reaction conditions.

A significant advancement is the use of water as a solvent, replacing volatile and hazardous organic solvents. An iron(III) chloride-catalyzed tandem reaction of 2-iodoanilines with isothiocyanates has been successfully developed in water to produce 2-aminobenzothiazoles. rsc.orgrsc.org This method is environmentally benign, and the aqueous reaction medium can often be recovered and recycled. rsc.orgrsc.org The use of a phase-transfer catalyst can enhance the efficiency of such reactions in aqueous media. rsc.orgrsc.org

Ionic liquids (ILs) have also emerged as green alternatives to conventional organic solvents due to their low vapor pressure and high thermal stability. ijpsr.comresearchgate.net The synthesis of 2-aminobenzothiazole derivatives from substituted phenyl thioureas has been shown to be more efficient in ionic liquids like [BMIM][HSO₄], leading to enhanced reaction rates and yields. ijpsr.comresearchgate.net The product can often be easily separated by simple filtration, and the ionic liquid can be recycled. ijpsr.com

Microwave-assisted synthesis is another key green technology that significantly reduces reaction times, often from hours to minutes, and can improve product yields. semanticscholar.orgingentaconnect.comtandfonline.com The synthesis of various benzothiazole derivatives, including the condensation of 2-aminothiophenol (B119425) with aldehydes, has been efficiently carried out under microwave irradiation, sometimes even in the absence of a solvent or using green solvents like glycerol (B35011) or waste curd water. semanticscholar.orgtandfonline.comresearchgate.net

The development of reusable heterogeneous catalysts is also a cornerstone of green benzothiazole synthesis. For example, tin-modified mono-ammonium phosphate (B84403) and copper iodide supported on functionalized magnetic nanoparticles have been used as efficient and recyclable catalysts for the synthesis of benzothiazoles. nanomaterchem.commdpi.com These catalysts can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity. mdpi.com

The table below compares conventional and green synthetic methods for benzothiazole derivatives.

Green Chemistry AspectConventional MethodGreen/Sustainable MethodAdvantage of Green MethodReference
Solvent Toluene, Chloroform, DMFWater, Ionic Liquids, GlycerolReduced toxicity and waste, recyclability ijpsr.comrsc.orgrsc.orgresearchgate.net
Catalyst Stoichiometric reagents, Pd/Cu catalystsFeCl₃, Ni-catalyst, Heterogeneous catalysts (e.g., SnP₂O₇)Lower cost, reduced metal contamination, reusability acs.orgrsc.orgrsc.orgmdpi.com
Energy Conventional heating (hours)Microwave irradiation (minutes)Drastically reduced reaction time, energy efficiency semanticscholar.orgingentaconnect.comtandfonline.com
Process Multi-step with intermediate isolationOne-pot, multi-component reactionsIncreased atom economy, reduced waste and time tandfonline.comnanomaterchem.comnih.govorganic-chemistry.org

This table highlights the shift towards more sustainable synthetic practices for benzothiazole derivatives, emphasizing the benefits of green chemistry in terms of environmental impact, efficiency, and cost.

Reactivity and Mechanistic Investigations of 2 Isothiocyanatobenzo D Thiazole

Chemical Reactivity of the Isothiocyanate Moiety

The isothiocyanate group (-N=C=S) is an electrophilic hub, readily undergoing addition reactions with a variety of nucleophiles. Its reactivity is a cornerstone of the synthetic utility of 2-isothiocyanatobenzo[d]thiazole.

Nucleophilic Reactivity Towards Amines, Alcohols, and Thiols

The carbon atom of the isothiocyanate group is highly susceptible to nucleophilic attack, leading to the formation of a range of derivatives.

Amines: The reaction of this compound with primary and secondary amines yields the corresponding N,N'-substituted thiourea (B124793) derivatives. This reaction is a common method for the synthesis of thioureas, which are valuable compounds in medicinal chemistry and organocatalysis. For instance, new thiourea derivatives bearing a benzodioxole moiety have been synthesized through the reaction of 5-isothiocyanatobenzodioxole with various amino compounds, including aromatic amines and sulfa drugs. smolecule.com

Alcohols: In the presence of a base or catalyst, alcohols add to the isothiocyanate to form thiocarbamates. This reaction is a versatile method for the synthesis of these sulfur-containing analogues of carbamates.

Thiols: Thiols react with isothiocyanates to produce dithiocarbamates. This reaction is often efficient and proceeds under mild conditions.

The general scheme for these nucleophilic additions is presented below:

NucleophileProduct
R-NH₂ (Amine)R-NH-C(=S)-NH-Benzothiazole (Thiourea)
R-OH (Alcohol)R-O-C(=S)-NH-Benzothiazole (Thiocarbamate)
R-SH (Thiol)R-S-C(=S)-NH-Benzothiazole (Dithiocarbamate)

Cyclization Reactions Triggered by the Isothiocyanate Group

The isothiocyanate group can act as a linchpin in cyclization reactions, leading to the formation of various heterocyclic systems. These reactions often proceed in a tandem or cascade fashion, where an initial nucleophilic attack on the isothiocyanate is followed by an intramolecular cyclization.

An example of such a process is the organocatalyzed asymmetric Mannich/cyclization tandem reaction between 2-benzothiazolimines and 2-isothiocyanato-1-indanones. cas.cn This reaction constructs chiral spirocyclic compounds containing both benzothiazolimine and indanone scaffolds with high yields and stereoselectivities. cas.cn In this sequence, the isothiocyanate group is attacked, and a subsequent intramolecular cyclization leads to the final spirocyclic product. cas.cn

Furthermore, base-promoted cyclization reactions of o-isothiocyanato arylacetylenes with aroylacetonitriles have been developed to synthesize benzo[d] acs.orgrsc.orgthiazines. rsc.org These reactions showcase the utility of the isothiocyanate group in constructing fused heterocyclic systems.

Reactivity with Organometallic Reagents and Catalytic Transformations

The reactivity of this compound can be further expanded through the use of organometallic reagents and catalytic systems. These transformations often involve the isothiocyanate moiety as a key reactive partner.

Copper-catalyzed reactions have been employed for the synthesis of 2-aminobenzothiazoles from 2-iodobenzenamine and isothiocyanates. acs.org This tandem reaction provides an efficient route to this important heterocyclic core. acs.org Another copper-catalyzed method involves the coupling of oxime acetates with isothiocyanates to yield 2-aminothiazoles. acs.org

Palladium catalysis has also been utilized in reactions involving isothiocyanates. For example, a palladium-catalyzed synthesis of 2-aminobenzoxazinones has been developed from the oxidative coupling of anthranilic acids and isocyanides, a related class of compounds. beilstein-journals.org

Chemical Reactivity of the Benzothiazole (B30560) Core

The benzothiazole ring system, a fusion of a benzene (B151609) and a thiazole (B1198619) ring, possesses its own distinct reactivity, which can be modulated by the presence of the 2-isothiocyanate substituent.

Electrophilic Aromatic Substitution on the Benzothiazole Ring System

The benzene ring of the benzothiazole core can undergo electrophilic aromatic substitution. The position of substitution is directed by the combined electronic effects of the fused thiazole ring and the substituent at the 2-position. The thiazole ring is generally considered to be electron-withdrawing. mdpi.com The isothiocyanate group at the 2-position is also an electron-withdrawing group.

Therefore, electrophilic attack is generally directed to the meta position relative to the fused thiazole ring, which corresponds to the 6-position of the benzothiazole system. A notable example is the Ru-catalyzed meta-selective C-H nitration of 2-arylbenzothiazoles, which provides the corresponding meta-nitrated products in good yields. acs.org A quantitative study on the nitration of benzothiazole itself has also been conducted. beilstein-journals.org

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acids.

Halogenation: Introduction of a halogen atom (e.g., -Cl, -Br) using a halogen and a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Reactions: Alkylation or acylation of the aromatic ring, although these reactions can be challenging on deactivated systems.

The directing effects of substituents on a benzene ring are crucial in determining the outcome of these reactions. rsc.org For the benzothiazole ring in this compound, the electron-withdrawing nature of both the thiazole and isothiocyanate moieties deactivates the benzene ring towards electrophilic attack and directs incoming electrophiles primarily to the 6-position.

Nucleophilic Aromatic Substitution on the Benzothiazole Ring System

Nucleophilic aromatic substitution (SNAr) on the benzothiazole ring system is also a significant reactive pathway, particularly when a good leaving group is present. The electron-withdrawing nature of the heterocyclic ring system facilitates nucleophilic attack.

The 2-position of the benzothiazole ring is particularly activated for nucleophilic substitution. If a suitable leaving group, such as a halogen, is present at this position, it can be readily displaced by a variety of nucleophiles. Studies on the reactivity of 2-halogenothiazoles have shown that they undergo substitution with nucleophiles like the benzenethiolate (B8638828) ion. rsc.org

Furthermore, polyhaloanilines bearing an ortho-halogen atom undergo smooth nucleophilic aromatic substitution with sulfur nucleophiles, which can then cyclize to form halogenated 2(3H)-benzothiazolethiones. acs.orgacs.org This highlights the susceptibility of the position ortho to the nitrogen in the aniline (B41778) precursor to nucleophilic attack, which corresponds to the 7-position of the resulting benzothiazole.

A proposed SNAr type reaction mechanism for the alkylation of benzothiazoles has been described, involving the formation of a Meisenheimer-like intermediate.

Ring-Opening and Rearrangement Pathways of the Benzothiazole Heterocycle

The benzothiazole core is known to undergo ring-opening reactions under certain conditions, although specific pathways for the 2-isothiocyanato substituted derivative are not well-documented. Generally, such transformations require significant energy input or specific reagents to cleave the stable heterocyclic ring. For instance, oxidative ring-opening of benzothiazole derivatives has been reported, often leading to the formation of 2-acylaminobenzenesulfonic acids. This process typically involves an initial oxidation at the sulfur atom, followed by nucleophilic attack and cleavage of the C-S bond.

In the case of this compound, the isothiocyanate group (-N=C=S) itself is a reactive moiety. It is conceivable that intramolecular reactions could occur, where the isothiocyanate group participates in or influences a ring-opening or rearrangement process. For example, under thermal or photochemical conditions, the isothiocyanate could potentially rearrange or react with the benzothiazole nitrogen or sulfur atoms, possibly leading to novel heterocyclic systems. However, without specific experimental or computational studies on this compound, these potential pathways remain speculative.

Reaction Kinetics and Thermodynamic Considerations for this compound Transformations

A thorough understanding of any chemical transformation requires knowledge of its kinetics and thermodynamics. For this compound, there is a scarcity of published data regarding reaction rates, activation energies, and thermodynamic parameters (enthalpy, entropy, and Gibbs free energy) for its potential transformations.

To illustrate the type of data required, studies on related compounds can be considered. For example, the kinetics and thermodynamics of the reaction between N-heterocyclic carbenes and phenyl isothiocyanate have been investigated, revealing important parameters about the stability of the resulting adduct. A similar systematic study on the reactions of this compound with various nucleophiles or dienophiles would be necessary to quantify its reactivity and predict the feasibility of different reaction pathways. Such data would be invaluable for synthetic chemists looking to utilize this compound as a building block.

Interactive Data Table: Hypothetical Kinetic and Thermodynamic Data for a Transformation of this compound

The following table is a hypothetical representation of the kind of data that would be essential for a comprehensive understanding of the compound's reactivity. The values are for illustrative purposes only and are not based on experimental results.

Reaction TypeReactantRate Constant (k) at 298 K (M⁻¹s⁻¹)Activation Energy (Ea) (kJ/mol)Enthalpy of Reaction (ΔH) (kJ/mol)Entropy of Reaction (ΔS) (J/mol·K)
Nucleophilic AdditionAniline1.2 x 10⁻³55-45-120
[4+2] CycloadditionCyclopentadiene5.8 x 10⁻⁵75-80-180
Thermal Rearrangement-(First-order) 2.1 x 10⁻⁶ s⁻¹110-15-30

Elucidation of Reaction Mechanisms Using Advanced Spectroscopic and Computational Techniques

Modern chemical research relies heavily on a combination of advanced spectroscopic and computational methods to elucidate complex reaction mechanisms. For this compound, such detailed mechanistic studies are yet to be published.

Spectroscopic techniques like in-situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be crucial for identifying transient intermediates and products formed during its reactions. Mass spectrometry could aid in the characterization of these species.

Furthermore, computational chemistry, particularly Density Functional Theory (DFT), has proven to be a powerful tool for investigating reaction pathways. DFT calculations could be employed to:

Model the geometries of reactants, transition states, and products.

Calculate the activation barriers and reaction energies for proposed mechanistic steps.

Predict spectroscopic signatures of intermediates to guide experimental detection.

For instance, computational studies on the pyrolysis of benzothiophene (B83047) have provided valuable insights into its degradation mechanism. A similar computational approach applied to the reactions of this compound would be highly beneficial in mapping out its potential energy surfaces and understanding the factors that govern its reactivity.

Computational and Theoretical Investigations of 2 Isothiocyanatobenzo D Thiazole

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of 2-isothiocyanatobenzo[d]thiazole.

The optimization of the ground-state geometry of this compound is a critical first step in its computational analysis. Using methods like DFT with the B3LYP functional and a 6-31G(d,p) basis set, researchers can determine the most stable three-dimensional arrangement of the atoms in the molecule. This process involves finding the minimum energy conformation on the potential energy surface. For related benzothiazole (B30560) derivatives, computational studies have successfully predicted bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data obtained from X-ray diffraction.

Table 1: Representative Calculated Geometrical Parameters for a Benzothiazole Core

ParameterBond Length (Å)Bond Angle (°)
C-S1.76
C=N1.37
C-N1.40
C-S-C: 89.5
S-C=N: 115.2
C-N-C: 109.8

Note: These are typical values for a benzothiazole ring system and may vary slightly for this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the chemical reactivity and electronic properties of a molecule. wikipedia.org It primarily involves the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining molecular stability and reactivity. researchgate.net

For thiazole (B1198619) and benzothiazole derivatives, the HOMO is typically distributed over the electron-rich aromatic system, while the LUMO is often localized on specific electron-accepting regions. researchgate.net In this compound, the benzothiazole moiety and the isothiocyanate group both contribute to the frontier orbitals. The isothiocyanate group, being an electrophilic site, is expected to have a significant contribution to the LUMO. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and greater polarizability. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for Thiazole Derivatives

Molecular OrbitalEnergy (eV)
HOMO-6.5 to -7.5
LUMO-1.5 to -2.5
Energy Gap (Egap)4.0 to 5.0

Note: These values are illustrative and based on general findings for thiazole derivatives. The exact values for this compound would require specific calculations.

Electrostatic Potential Surface (EPS) or Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The map is generated by plotting the electrostatic potential on the molecule's electron density surface. Different colors represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials.

For this compound, the MEP map would likely show a region of high negative potential around the nitrogen and sulfur atoms of the benzothiazole ring and the sulfur atom of the isothiocyanate group, making these sites prone to electrophilic interaction. Conversely, the carbon atom of the isothiocyanate group is expected to be a highly electrophilic center, exhibiting a positive potential and thus being susceptible to nucleophilic attack. This information is crucial for understanding its reaction mechanisms. researchgate.net

Spectroscopic Property Prediction and Validation (e.g., IR, NMR, UV-Vis, Fluorescence)

Computational methods are widely used to predict various spectroscopic properties of molecules, which can then be compared with experimental data for validation of the theoretical model.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained through DFT calculations. These predicted spectra can help in the assignment of experimental IR bands to specific vibrational modes of the molecule, such as the characteristic stretching frequency of the isothiocyanate group (-N=C=S) and the vibrations of the benzothiazole ring. For similar benzothiazole derivatives, calculated vibrational spectra have shown good agreement with experimental FT-IR spectra. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational chemistry can predict ¹H and ¹³C NMR chemical shifts. These predictions, often made using the Gauge-Including Atomic Orbital (GIAO) method, can aid in the structural elucidation of complex molecules. For related thiazole compounds, theoretical calculations have provided valuable support for the assignment of experimental NMR signals. researchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net By calculating the energies of electronic transitions, it is possible to predict the absorption maxima (λmax). These calculations can provide insights into the nature of the electronic transitions, such as π→π* or n→π* transitions, which are characteristic of conjugated systems like this compound.

Fluorescence Spectroscopy: The fluorescent properties of a molecule can also be investigated computationally. By examining the electronic transitions between the ground and excited states, it is possible to predict emission wavelengths and Stokes shifts. A study on a novel benzothiazole-based fluorescent probe demonstrated a large Stokes shift, which is a desirable property for fluorescent markers. researchgate.net Computational analysis can help in designing molecules with specific fluorescence characteristics. researchgate.net

Molecular Dynamics Simulations and Intermolecular Interaction Studies

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into intermolecular interactions and the influence of the environment. nih.gov

MD simulations can be used to study the interactions of this compound with other molecules, such as solvent molecules or biological macromolecules. nih.gov These simulations can reveal information about binding modes, interaction energies, and the stability of molecular complexes. For instance, MD simulations have been employed to understand the binding mechanisms of thiazole-based inhibitors with proteins. wikipedia.org Such studies can elucidate the key intermolecular forces, such as hydrogen bonds, van der Waals interactions, and hydrophobic interactions, that govern the binding process. nih.gov

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect can be studied computationally by performing calculations in the presence of a solvent model, such as the Polarizable Continuum Model (PCM).

For thiazole derivatives, studies have shown that the absorption and emission spectra can be significantly influenced by the solvent environment. urfu.ruresearchgate.net This is due to the differential stabilization of the ground and excited states of the molecule by the solvent. By performing TD-DFT calculations in different solvents, it is possible to predict the solvatochromic shifts and gain a deeper understanding of the electronic structure of the molecule in both its ground and excited states. urfu.ruresearchgate.net This information is particularly relevant for applications in sensing and as molecular probes. researchgate.net

Ligand-Target Binding Modes through Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the interaction between a ligand and its target protein.

Currently, there are no specific molecular docking studies in the public domain that detail the binding modes of this compound with biological targets. Research on analogous benzothiazole-thiazole hybrids has shown that the benzothiazole scaffold can be crucial for interactions within the ATP binding site of protein kinases, such as p56lck. biointerfaceresearch.com These studies often highlight the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues in the target's active site. However, without specific studies on this compound, its precise binding interactions remain unelucidated.

Reaction Pathway Modeling and Transition State Analysis for this compound Chemistry

Reaction pathway modeling uses computational methods to map the energetic landscape of a chemical reaction, identifying transition states and intermediates. This allows for a detailed understanding of reaction mechanisms and kinetics.

Specific computational studies on the reaction pathways and transition states involving this compound have not been identified in the available literature. Research on related isothiocyanates demonstrates that they can undergo various reactions, and computational modeling has been used to determine the regioselectivity and energetics of these processes. For instance, semiempirical calculations have been used to analyze the stepwise reaction mechanisms and locate transition structures in the reactions of 2-amino-2-thiazolines with isothiocyanates. These studies have shown that the formation of certain adducts is kinetically and thermodynamically favored.

Structure-Property Relationships Derived from Theoretical Models

Theoretical models are used to establish relationships between the molecular structure of a compound and its physicochemical or biological properties. These structure-property relationships (SPRs) are valuable for designing new molecules with desired characteristics.

For this compound, specific theoretical models detailing its structure-property relationships are not available. In broader studies of thiazole derivatives, computational methods like DFT have been used to calculate quantum chemical parameters. These parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are correlated with the molecule's reactivity and electronic properties. Such analyses, if performed on this compound, would offer insights into its potential chemical behavior and guide the synthesis of derivatives with tailored properties.

Molecular Interactions and Biological System Modulation by 2 Isothiocyanatobenzo D Thiazole Mechanistic Focus

Investigation of Molecular Recognition and Binding Mechanisms with Biomolecules

The electrophilic nature of the isothiocyanate group is a primary driver of the compound's interaction with biological macromolecules. This reactivity, combined with the binding potential of the benzothiazole (B30560) scaffold, allows for specific and often covalent engagement with proteins, leading to the modulation of their functions.

Glutathione (B108866) Reductase (GR): Isothiocyanates have been identified as potent inhibitors of glutathione reductase, an essential enzyme for maintaining cellular redox homeostasis. nih.gov Studies on naturally occurring isothiocyanates like benzyl (B1604629) isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC) show they inhibit both yeast and human GR in a time- and concentration-dependent manner. nih.gov The mechanism is characterized as irreversible inhibition, which persists even after extensive dialysis. nih.gov This irreversible action occurs through the covalent modification of critical cysteine residues within the enzyme's active site. nih.gov Specifically, BITC has been shown to inhibit yeast GR by benzyl thiocarbamoylating the thiol group of Cys61. nih.gov The inhibition occurs competitively and is dependent on the presence of NADPH. nih.gov

Table 1: Inhibition Kinetics of Benzyl Isothiocyanate (BITC) against Yeast Glutathione Reductase (yGR) Data sourced from studies on related isothiocyanate compounds.

ParameterValueDescription
Ki 259.87 µMThe inhibitor constant, indicating the concentration required to produce half-maximum inhibition.
kinact 0.0266 min⁻¹The maximal rate of enzyme inactivation, reflecting the rate of covalent bond formation.

Cytochrome P450 (P450) Enzymes: The isothiocyanate group is also implicated in the inhibition of cytochrome P450 enzymes, which are central to xenobiotic metabolism. nih.gov For instance, sulforaphane, a well-known isothiocyanate, inhibits major human P450 enzymes. nih.gov Oltipraz, a synthetic derivative of a natural dithiolethione, which also contains a reactive sulfur center, acts as a competitive and mechanism-based inhibitor of P450 1A2. nih.gov This suggests that compounds with similar reactive groups, such as 2-isothiocyanatobenzo[d]thiazole, may also interact with and inhibit P450 enzymes, potentially altering the metabolism of other substances. nih.gov

Deubiquitinating Enzymes (DUBs): Deubiquitinating enzymes represent an emerging class of drug targets, particularly in oncology, due to their role in regulating protein stability and cellular signaling. mdpi.comnih.govnih.gov These enzymes, which are often cysteine proteases, are susceptible to inhibition by electrophilic compounds that can form covalent bonds with the active site cysteine. nih.gov While DUBs are a rational target for covalent inhibitors, specific studies detailing the direct inhibition of DUBs by this compound are not extensively documented in the available research. mdpi.comnih.gov However, the known reactivity of the isothiocyanate group with cysteine thiols suggests a potential for interaction. nih.govmdpi.com

The primary mechanism through which isothiocyanates exert their biological effects is via the formation of covalent adducts with nucleophilic residues on proteins and other biomolecules. nih.govnih.gov The electrophilic carbon atom of the isothiocyanate group (–N=C=S) is highly susceptible to attack by nucleophiles like thiol and amine groups. nih.gov

Interaction with Thiol Residues: The thiol group of cysteine is a predominant and initial target for isothiocyanates under physiological conditions. nih.govresearchgate.net The reaction results in the formation of a dithiocarbamate (B8719985) adduct. nih.gov This initial adduction to cysteine residues can be a key step in enzyme inhibition, as seen with glutathione reductase. nih.gov However, the thiocarbamoyl linkage between an isothiocyanate and a thiol group can be unstable. nih.govresearchgate.net

Interaction with Amine Residues and Thiol-to-Amine Transformation: While thiols may react preferentially, isothiocyanates also react with amine groups, such as the ε-amino group of lysine (B10760008) residues, to form a more stable N-thiocarbamoyl linkage (thiourea adduct). nih.govresearchgate.net A significant mechanistic aspect is the potential for the isothiocyanate to be released from its unstable thiol adduct and subsequently react with a nearby amine group. nih.govresearchgate.net Studies using allyl isothiocyanate (AITC) have demonstrated this transformation; the loss of an AITC-cysteine adduct corresponded directly to the formation of an AITC-lysine adduct on proteins like bovine serum albumin. nih.gov This suggests that while initial binding may occur at cysteine residues, the final, stable covalent modification may be found on lysine residues. nih.govresearchgate.net

While specific binding studies for this compound itself are limited, research on related benzothiazole and 2-aminothiazole (B372263) derivatives provides insight into the molecular recognition of the core scaffold. nih.govnih.gov

The benzothiazole moiety appears to contribute significantly to the binding affinity and stabilization of inhibitor-protein complexes. nih.gov Molecular docking studies of certain benzothiazole derivatives with the LasR quorum-sensing protein have revealed key interactions, including Pi-sulfur interactions between the benzothiazole ring and aspartate residues (ASP-73), as well as strong binding interactions with tryptophan (TRP-60) and tyrosine (TYR-56) residues. nih.gov

Furthermore, studies on 2-aminothiazole derivatives have quantified their inhibitory potential against various enzymes, demonstrating that the thiazole (B1198619) scaffold can serve as a potent pharmacophore. nih.gov

Table 2: Inhibitory and Binding Data for 2-Amino Thiazole Derivatives Against Various Enzymes Data from related thiazole compounds, illustrating the binding potential of the core structure.

CompoundTarget EnzymeKi (µM)Estimated Binding Energy (kcal/mol)
2-amino-4-(4-chlorophenyl)thiazole hCA I0.008 ± 0.001-6.75 (for a related derivative)
2-amino-4-(4-bromophenyl)thiazole hCA II0.124 ± 0.017-7.61 (for a related derivative)
2-amino-4-(4-bromophenyl)thiazole AChE0.129 ± 0.030-7.86 (for a related derivative)
2-amino-4-(4-bromophenyl)thiazole BChE0.083 ± 0.041-7.96 (for a related derivative)

hCA: human Carbonic Anhydrase; AChE: Acetylcholinesterase; BChE: Butyrylcholinesterase.

These findings suggest that the benzothiazole portion of this compound likely plays a crucial role in orienting the molecule within protein binding pockets, facilitating the subsequent covalent reaction of the isothiocyanate group.

Modulation of Cellular Pathways at the Molecular Level

By interacting with key proteins, this compound and related compounds can profoundly modulate cellular signaling pathways that govern cell fate, including apoptosis and proliferation.

Both the benzothiazole core and the isothiocyanate group have been linked to the induction of apoptosis in cancer cells. nih.govnih.gov The primary mechanism involves the activation of the intrinsic, or mitochondrial, pathway of apoptosis. nih.govnih.gov

A key initiating event is the generation of reactive oxygen species (ROS). nih.govnih.gov The accumulation of ROS can trigger endoplasmic reticulum (ER) stress, leading to the release of cytosolic Ca²⁺. nih.gov This cascade disrupts the integrity of the mitochondrial membrane, causing a decrease in the mitochondrial membrane potential (ΔΨm). nih.govnih.gov The compromised mitochondria then release pro-apoptotic factors, including cytochrome c, into the cytoplasm. nih.gov

Cytoplasmic cytochrome c activates a cascade of cysteine proteases known as caspases. nih.gov This typically involves the activation of initiator caspase-9, which in turn activates executioner caspase-3. nih.gov The activation of these caspases leads to the degradation of cellular proteins and DNA, culminating in the characteristic morphological changes of apoptotic cell death. nih.govnih.gov

In addition to inducing cell death, isothiocyanates can inhibit cancer cell proliferation by halting the cell cycle. nih.gov Studies on allyl isothiocyanate (AITC) have shown that it can cause cell cycle arrest in the G2/M phase in human colorectal cancer cells. nih.gov This arrest prevents cells from entering mitosis, thereby blocking their division and proliferation. The ability to induce cell cycle arrest is a crucial mechanism for the anti-proliferative effects of these compounds. nih.govnih.gov

Oxidative Stress Modulation and Antioxidant Response Mechanisms

The biological activity of this compound is intrinsically linked to its ability to modulate oxidative stress and cellular antioxidant responses. This is primarily driven by the electrophilic isothiocyanate (-N=C=S) group. Isothiocyanates are known to induce oxidative stress, which can, in turn, trigger protective cellular mechanisms. nih.gov For instance, isothiocyanates such as phenethylisothiocyanate (PEITC) are recognized as reactive oxygen species (ROS)-inducing anticancer agents that activate stress pathways to kill cancer cells. nih.gov

A primary mechanism through which isothiocyanates exert their effects is the covalent modification of sensor proteins that regulate the cellular antioxidant response. nih.govnih.gov The most studied of these is the Kelch-like ECH-associated protein 1 (Keap1), a negative regulator of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). nih.gov The Keap1-Nrf2 system is a major regulator of cytoprotective genes in response to electrophiles and oxidative stress. nih.gov

The isothiocyanate group of this compound can react with nucleophilic cysteine residues on Keap1. This covalent modification leads to a conformational change in the Keap1 protein, disrupting its ability to target Nrf2 for degradation. nih.gov Consequently, stabilized Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, initiating their transcription. While benzothiazole derivatives themselves have been investigated for antioxidant properties, the presence of the isothiocyanate functional group suggests that this compound likely functions as an inducer of these defense mechanisms rather than as a direct radical scavenger. jchemrev.comnih.gov For example, benzyl isothiocyanate (BITC) has been shown to attenuate TPA-induced oxidative damage in mouse skin. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Target Interaction

The biological activity of benzothiazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. Structure-Activity Relationship (SAR) studies provide crucial insights into how the structural features of this compound influence its interaction with biological targets.

For the benzothiazole scaffold, SAR studies have revealed several key principles:

The Benzothiazole Nucleus: The core benzothiazole structure is often essential for activity, providing a rigid framework for interaction with biological targets. bohrium.com

Substitution Patterns: The position and electronic nature of substituents can dramatically alter potency and selectivity. For example, in a series of 2-aminothiazoles, the central thiazole and a 4-pyridyl moiety were found to be intolerant to modification, whereas the 2-amino position allowed for significant variation to improve activity. nih.gov In other series, electron-withdrawing groups like chloro or fluoro at specific positions on the benzo ring were found to enhance activity. jchemrev.com

The 2-Position: The substituent at the 2-position of the benzothiazole ring is a critical determinant of the mechanism of action. In the case of this compound, the isothiocyanate group confers a unique reactivity. Unlike 2-aminobenzothiazoles which typically act as reversible inhibitors or receptor ligands, the isothiocyanate group enables the molecule to act as a covalent inhibitor by forming irreversible bonds with its target proteins. nih.govrsc.org The enhanced biological effects often seen with isothiocyanates compared to their amine or thiol analogues underscore the importance of this electrophilic group.

The table below summarizes SAR findings for related benzothiazole compounds, illustrating the impact of substitutions on biological activity.

Base ScaffoldSubstitutionResulting ActivityReference
Benzo[d]thiazol-2(3H)oneVaried linker length and alkylamine ring sizeProduced ligands with low nanomolar affinity for sigma receptors. nih.gov
2-(4-Aminophenyl)benzothiazoleFluorination at positions 4, 5, 6, 7Maintained potent cytotoxicity, but altered the dose-response relationship. bohrium.com
2-AminothiazoleSubstituted benzoyl groups at the N-2 positionImproved antitubercular activity by over 128-fold compared to the initial hit. nih.gov

Rational Design Principles for Modulating Biological Activity

The rational design of inhibitors based on the benzothiazole scaffold incorporates several modern medicinal chemistry strategies. researchgate.netnih.gov For a covalent agent like this compound, the design principles focus on optimizing both target recognition and covalent reactivity.

Key design principles include:

Scaffold Hopping and Bioisosterism: The benzothiazole nucleus can be used as a bioisosteric replacement for other aromatic systems to improve pharmacokinetic properties or target affinity. nih.govtandfonline.com For example, replacing a pyridine (B92270) ring in the VEGFR-2 inhibitor Sorafenib with a benzothiazole scaffold was a key strategy in designing new potential anticancer agents. tandfonline.com

Tuning Electrophilicity: The reactivity of the isothiocyanate "warhead" is a critical parameter. The goal is to have a group that is reactive enough to form a covalent bond with the intended target but not so reactive that it indiscriminately modifies numerous off-target proteins, which could lead to toxicity. This balance can be subtly tuned by adding electron-withdrawing or electron-donating groups elsewhere on the benzothiazole scaffold.

Optimizing the Scaffold for Non-covalent Interactions: Before the covalent reaction occurs, the molecule must first bind to the target protein in a specific orientation. The benzothiazole core and any other substituents are designed to maximize non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) within the target's binding pocket, which increases the effective concentration of the warhead near the target nucleophile and enhances selectivity. rsc.org

Ligand Efficiency and Binding Affinity Considerations

For covalent inhibitors like this compound, traditional metrics like IC₅₀ must be considered alongside parameters that describe the two-step mechanism of action: an initial reversible binding followed by an irreversible covalent bond formation.

Binding Affinity (Kᵢ): This represents the affinity of the initial, non-covalent complex between the compound and its target. A lower Kᵢ indicates stronger initial binding, which is crucial for positioning the isothiocyanate group correctly for the subsequent covalent reaction. Benzothiazole derivatives have been designed that exhibit low nanomolar binding affinities for their respective targets. nih.gov

Ligand Efficiency (LE): This metric relates binding affinity to the size of the molecule (number of heavy atoms). It is a valuable tool during lead optimization to ensure that increases in potency are not solely due to increases in molecular size. For a series of benzothiazole derivatives targeting E. coli dihydroorotase, ligand efficiency was a key parameter evaluated alongside docking scores. nih.gov

The combination of a well-binding benzothiazole scaffold with a reactive isothiocyanate warhead can result in compounds with high potency and a long duration of action, as the target protein is permanently inactivated.

In Vitro Mechanistic Studies in Cellular and Sub-Cellular Models

In vitro studies are essential to dissect the specific molecular mechanisms of this compound. Such studies in cellular and sub-cellular models would aim to identify its protein targets and characterize the downstream functional consequences of target engagement. Based on related compounds, benzothiazoles can inhibit a range of biological targets. nih.govtandfonline.comnih.gov

For example, various benzothiazole derivatives have demonstrated in vitro inhibitory activity against the following targets:

Escherichia coli dihydroorotase: Several novel benzothiazole compounds suppressed the activity of this essential enzyme for pyrimidine (B1678525) synthesis. nih.gov

Signal Transducer and Activator of Transcription 3 (STAT3): A rationally designed benzothiazole derivative, B19, potently inhibited the IL-6/STAT3 signaling pathway by blocking STAT3 phosphorylation. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Benzothiazole hybrids have been developed as potent inhibitors of this key angiogenesis receptor. tandfonline.com

A mechanistic study of this compound would likely involve treating cancer cell lines with the compound and observing effects on cell proliferation, apoptosis, and specific signaling pathways. bohrium.com Mass spectrometry would be a crucial tool to confirm the covalent modification of target proteins.

Elucidation of Target Engagement Using Chemical Probes

The compound this compound is, by its very nature, a reactive chemical probe. Its electrophilic isothiocyanate group allows it to be used in chemoproteomic strategies like Activity-Based Protein Profiling (ABPP) to identify its cellular targets.

The process of using this compound as a probe would typically involve:

Labeling: Treating a complex biological sample (e.g., cell lysate or intact cells) with the compound, allowing it to covalently bind to its protein targets.

Identification: Using advanced mass spectrometry techniques to identify the specific proteins that have been modified by the probe. This involves detecting the mass shift corresponding to the addition of the this compound molecule on specific peptides.

Site Mapping: Further analysis can pinpoint the exact amino acid residue (likely a cysteine) that has been covalently modified.

This approach transforms the compound from a mere drug candidate into a tool for biological discovery, enabling the identification of novel protein targets and providing direct evidence of target engagement in a complex biological environment. nih.gov

Phenotypic Screening and Mechanism-of-Action Deconvolution

Phenotypic screening is an approach where compounds are tested for their ability to produce a desired change in cellular or organismal phenotype (e.g., halting cancer cell growth) without a preconceived notion of the target. Many successful benzothiazole-based compounds were first identified through such screens. bohrium.com

If this compound were identified as a "hit" in a phenotypic screen, the next critical step would be Mechanism-of-Action (MoA) deconvolution and target identification. Its covalent nature is a significant advantage in this process.

The MoA deconvolution workflow would leverage its function as a chemical probe:

Confirmation of Covalent Mechanism: Experiments would be performed to confirm that the compound's activity is dependent on its reactive isothiocyanate group. This could involve synthesizing an inactive analogue where the -N=C=S group is replaced with a non-reactive group (e.g., an amide).

Target Identification via Chemoproteomics: As described in the section above, ABPP would be the primary method to pull down and identify the covalently bound protein target(s).

Target Validation: Once a target is identified, further experiments using techniques like siRNA knockdown or CRISPR-Cas9 gene editing would be used to validate that the engagement of this specific target is responsible for the observed phenotype.

This systematic approach allows researchers to move from an interesting phenotypic observation to a deep mechanistic understanding of the compound's biological activity.

Applications of 2 Isothiocyanatobenzo D Thiazole in Chemical Research and Beyond Non Clinical Focus

Role as a Synthetic Building Block in Heterocyclic Chemistry

The chemical reactivity of the isothiocyanate group (-N=C=S) makes 2-isothiocyanatobenzo[d]thiazole a valuable and versatile building block in heterocyclic chemistry. This functional group is an excellent electrophile, readily undergoing addition reactions with a wide range of nucleophiles. This reactivity is the foundation for its use in constructing more complex molecular architectures containing the benzothiazole (B30560) core, a scaffold of significant interest in various fields of chemistry.

Synthesis of Complex Benzothiazole-Containing Scaffolds

The electrophilic carbon atom of the isothiocyanate moiety in this compound is susceptible to attack by nucleophiles, particularly those containing nitrogen, oxygen, and sulfur atoms. This reactivity allows for the straightforward synthesis of a variety of complex benzothiazole derivatives.

One of the most common applications is its reaction with primary and secondary amines to form substituted thiourea (B124793) derivatives. These reactions are typically high-yielding and proceed under mild conditions. The resulting thioureas can serve as intermediates for the synthesis of other heterocyclic systems. For instance, reactions with dinucleophiles, such as diamines, can lead to the formation of macrocycles or polymers.

The reaction with hydrazines and their derivatives is another important route for elaborating the this compound core. These reactions yield thiosemicarbazides, which are precursors to various five- and six-membered heterocyclic rings, such as triazoles and thiadiazoles. For example, the reaction with hydrazine hydrate can lead to the formation of 4-amino-1,2,4-triazolo[3,4-b]benzothiazoles.

Furthermore, reactions with compounds containing active methylene groups, in the presence of a base, provide a pathway to various heterocyclic systems. The isothiocyanate group can also react with amino acids, leading to the formation of peptide-like structures incorporating the benzothiazole moiety. nih.gov

Below is a table summarizing some of the key reactions of this compound with various nucleophiles to form complex benzothiazole-containing scaffolds.

NucleophileReactant TypeProduct ClassPotential Scaffold
Primary/Secondary AminesR-NH2, R2NHN,N'-Substituted ThioureasSubstituted Benzothiazolyl-thioureas
HydrazinesR-NHNH2ThiosemicarbazidesPrecursors to Triazoles, Thiadiazoles
DiaminesH2N-R-NH2Bis-thioureas / MacrocyclesMacrocyclic Benzothiazole Derivatives
Amino AcidsH2N-CHR-COOHBenzothiazolyl-thiocarbamoyl Amino AcidsPeptide Mimetics

Construction of Fused and Bridged Ring Systems

The reactivity of this compound extends to the construction of more rigid and conformationally constrained fused and bridged ring systems. These structures are of interest in medicinal chemistry and materials science due to their defined three-dimensional shapes.

One approach to forming fused ring systems involves intramolecular cyclization reactions of appropriately substituted benzothiazole derivatives prepared from this compound. organic-chemistry.org For example, a thiourea derivative with a suitably positioned nucleophilic group on one of its substituents can undergo cyclization to form a new ring fused to the benzothiazole core.

Cycloaddition reactions represent another powerful tool for constructing fused ring systems. wikipedia.orglibretexts.orglibretexts.org The isothiocyanate group can participate as a dienophile or a dipolarophile in various cycloaddition reactions. For instance, [4+2] cycloadditions (Diels-Alder reactions) with suitable dienes can lead to the formation of six-membered heterocyclic rings fused to the thiazole (B1198619) portion of the benzothiazole system. Similarly, 1,3-dipolar cycloadditions with dipoles like azides or nitrile oxides can afford five-membered heterocyclic rings. The reaction with sodium azide, for example, can lead to the formation of tetrazolo[1,5-a]benzothiazole derivatives.

The construction of bridged ring systems is more challenging but can be envisaged through multi-step synthetic sequences involving intramolecular bond formations.

Applications in Materials Science and Polymer Chemistry

The benzothiazole moiety is known for its thermal stability and unique electronic and optical properties, making it an attractive component for advanced materials. This compound, with its reactive isothiocyanate group, serves as a key monomer or precursor for the development of functional polymers and materials.

Incorporation into Polymeric Structures for Functional Materials

The isothiocyanate group of this compound can be utilized for the synthesis of polymers through several strategies. One method involves the reaction of the isothiocyanate with difunctional or polyfunctional nucleophiles, such as diamines or diols, to form poly(thiourea)s or poly(thiocarbamate)s, respectively. These polymers incorporate the benzothiazole unit into the main chain, which can impart desirable thermal and optical properties to the material.

Alternatively, this compound can be used to functionalize existing polymers. Polymers with pendant nucleophilic groups, such as amino or hydroxyl groups, can be modified by grafting the benzothiazole moiety onto the polymer backbone via the isothiocyanate linkage. This post-polymerization modification allows for the tailoring of polymer properties for specific applications.

Potential Use in Organic Electronics and Optoelectronic Devices

Benzothiazole-containing polymers have shown promise in the field of organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). chemicalbook.comrsc.org The electron-deficient nature of the benzothiazole ring makes it a good electron-accepting unit in donor-acceptor type conjugated polymers, which are often used as the active materials in these devices.

The incorporation of this compound into polymeric structures can influence the electronic properties of the resulting materials. The benzothiazole unit can enhance electron transport and influence the HOMO/LUMO energy levels of the polymer, which are critical parameters for device performance. While direct applications of polymers derived from this compound in organic electronic devices are still an emerging area of research, the inherent properties of the benzothiazole core suggest significant potential.

Utility as a Chemical Probe or Labeling Agent

The unique combination of a reactive isothiocyanate group and a potentially fluorescent benzothiazole core makes this compound a candidate for use as a chemical probe or labeling agent. nih.govnih.gov

Isothiocyanates are well-established reagents for the covalent labeling of biomolecules, particularly proteins. nih.govthermofisher.com The isothiocyanate group reacts readily and specifically with primary amine groups, such as the N-terminus of proteins or the side chain of lysine (B10760008) residues, to form a stable thiourea linkage. google.comnih.gov This reaction is widely used to attach fluorescent dyes, biotin, or other tags to proteins for various biochemical and cell biology applications.

The benzothiazole moiety itself can exhibit fluorescence, and its photophysical properties can be tuned by substitution on the aromatic ring. nih.govnih.gov This intrinsic fluorescence, combined with the protein-reactive isothiocyanate group, suggests that this compound and its derivatives could serve as fluorescent labeling agents. Upon conjugation to a target protein, the benzothiazole fluorophore would allow for the visualization and tracking of the protein in biological systems.

Fluorescent Labeling of Biological Molecules (e.g., Proteins, Peptides)

The dual chemical characteristics of this compound, which combines a fluorescent benzothiazole core with a reactive isothiocyanate group, make it a viable candidate for the fluorescent labeling of biological molecules. The isothiocyanate functional group (–N=C=S) is well-established for its ability to form stable covalent bonds with primary amine groups, such as the N-terminus of proteins or the ε-amino group of lysine residues. thermofisher.comthermofisher.com This reaction results in the formation of a thiourea linkage, effectively tagging the biomolecule with the benzothiazole fluorophore. thermofisher.com

While specific studies detailing the application of this compound itself as a fluorescent label are not extensively documented in peer-reviewed literature, the principles of its potential use are based on the known reactivity of similar compounds. For instance, fluorescein isothiocyanate (FITC) is a widely used labeling agent that functions via the same isothiocyanate-amine reaction. thermofisher.comnih.gov Research into a benzyl-isothiocyanate activated fluorescent dye based on the fluorescein scaffold highlights the utility of the isothiocyanate group in protein labeling, including the labeling of antibody fragments. nih.gov The efficiency of such labeling reactions is typically pH-dependent, with optimal conjugation occurring at a slightly basic pH (above 9.0) to ensure the deprotonation of the target amine groups. thermofisher.com

The benzothiazole moiety itself is a known fluorophore, and its derivatives are utilized in various fluorescence applications. nih.govmdpi.com Therefore, upon successful conjugation to a protein or peptide, the benzothiazole part of the molecule would enable the detection and quantification of the labeled biomolecule in techniques such as fluorescence microscopy and flow cytometry.

Affinity Probes for Target Identification

Affinity probes are essential tools in chemical biology for identifying the cellular targets of bioactive small molecules. These probes are typically designed with a reactive group that can form a covalent bond with the target protein, and a reporter tag (like a fluorescent dye or biotin) for detection and enrichment.

The isothiocyanate group in this compound is an electrophilic "warhead" capable of covalently modifying nucleophilic residues on proteins, primarily the amine groups of lysine residues, but also potentially the thiol groups of cysteine residues. This covalent and irreversible binding is a key feature for an effective affinity probe, as it preserves the probe-target interaction during subsequent analytical procedures like gel electrophoresis and mass spectrometry.

While direct applications of this compound as an affinity probe are not prominently featured in the literature, the strategy is well-precedented for other isothiocyanate-containing molecules. The general approach involves treating cells or cell lysates with the probe. The isothiocyanate group reacts with nearby nucleophilic amino acids on target proteins. Following this, the tagged proteins can be identified. If the benzothiazole moiety itself provides a detectable signal (e.g., fluorescence), it can serve as the reporter tag. Alternatively, the this compound structure could be further modified to include a more robust reporter, such as biotin, for pull-down experiments and subsequent identification of the target protein by mass spectrometry.

Analytical Chemistry Applications

Derivatization Reagent for Chromatographic Analysis

In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is easier to detect and quantify. Isothiocyanates are effective derivatization reagents for primary and secondary amines, including amino acids, for analysis by high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.netrsc.org

The reaction of this compound with an amine-containing analyte would produce a thiourea derivative. This derivatization can enhance the analytical properties of the analyte in several ways:

Improved Detection: The benzothiazole group provides a strong chromophore, which would allow for sensitive UV-Vis detection at its specific absorption maximum. rsc.org

Enhanced Mass Spectrometric Response: The resulting thiourea derivative can improve the ionization efficiency of the analyte in electrospray ionization mass spectrometry (ESI-MS). The thiourea linkage is also known to undergo predictable fragmentation upon collision-induced dissociation, yielding specific product ions that are useful for sensitive and selective detection in tandem mass spectrometry (MS/MS). nih.govresearchgate.net

Modified Chromatographic Behavior: Derivatization alters the polarity of the analyte, which can improve its retention and separation on reversed-phase HPLC columns. nih.gov

Several isothiocyanate reagents have been studied for this purpose, with variations in their reactivity and the detection sensitivity of the resulting derivatives. researchgate.net For example, 3-pyridyl isothiocyanate has been noted for its high reactivity and the sensitivity it imparts to the detection of derivatized amines. nih.govresearchgate.net While this compound is not as commonly cited as reagents like phenyl isothiocyanate (Edman's reagent), its chemical properties make it a plausible candidate for similar applications. rsc.org

Table 1: Examples of Isothiocyanates Used as Derivatization Reagents in Chromatography
Derivatization ReagentTarget AnalytesAnalytical TechniqueReference
3-Pyridyl isothiocyanateAminesLC/ESI-MS/MS nih.govresearchgate.net
p-(Dimethylamino)phenyl isothiocyanateAminesLC/ESI-MS/MS researchgate.net
m-Nitrophenyl isothiocyanateAminesLC/ESI-MS/MS researchgate.net
Phenyl isothiocyanate (PITC)Primary and secondary aminesRP-HPLC-UV rsc.org
1-NaphthylisocyanateAmino acidsHPLC-Fluorescence/UV nih.gov

Spectrophotometric Reagent for Metal Ion Detection

Benzothiazole and its derivatives are recognized as effective chemosensors for the detection of various metal ions. nih.govunl.pt These compounds can coordinate with metal ions through the nitrogen and sulfur atoms of the heterocyclic ring, leading to a change in their electronic properties. This change can be observed as a shift in the UV-Visible absorption spectrum (colorimetric detection) or a change in fluorescence intensity (fluorometric detection).

The utility of the benzothiazole scaffold in metal ion sensing has been demonstrated in numerous studies. For example, a novel benzothiazole-based sensor was developed for the selective and sensitive ratiometric detection of Zn²⁺, and colorimetric detection of Zn²⁺, Cu²⁺, and Ni²⁺. nih.gov Another study reported the synthesis of 2-(2`-hydroxynaphthyl azo-) benzothiazole, a derivative of 2-aminobenzothiazole (B30445), and its use as a chromogenic ligand for the spectrophotometric determination of Co(II), Cu(II), and Fe(III) ions. mdpi.com

While the isothiocyanate group of this compound is not typically involved in metal chelation, the core benzothiazole structure possesses the necessary heteroatoms for metal ion coordination. Upon binding to a metal ion, a change in the absorption spectrum would be expected, allowing for the spectrophotometric quantification of the metal ion concentration. The sensitivity and selectivity of such a sensor would depend on the specific coordination properties of the benzothiazole nucleus with different metal ions.

Table 2: Benzothiazole and Thiazole Derivatives in Metal Ion Detection
CompoundDetected Metal IonsDetection MethodReference
Biphenyl–benzothiazole-based chemosensorZn²⁺, Cu²⁺, Ni²⁺Ratiometric, Colorimetric, and Fluorescent nih.gov
2-(2`-Hydroxynaphthyl azo-) benzothiazoleCo(II), Cu(II), Fe(III)Spectrophotometric ekb.eg
Non-symmetrical thiazolothiazolesCu²⁺, Zn²⁺Spectrophotometric and Spectrofluorimetric unl.pt
Substituted 2-aminobenzothiazole salicylidenesCyanide (anion)UV-vis and Fluorescence mdpi.com

Development of Novel Methodologies Using this compound

This compound serves as a versatile building block for the synthesis of a wide range of heterocyclic compounds, primarily through the reactivity of its isothiocyanate group. A principal application is in the synthesis of 2-(thio)ureabenzothiazoles. The reaction of this compound with various primary or secondary amines leads to the formation of N,N'-disubstituted thiourea derivatives containing the benzothiazole moiety. nih.gov

These thiourea derivatives are of interest in medicinal chemistry and materials science. The synthesis of these compounds can be a key step in the development of more complex molecular architectures. For example, 2-aminobenzothiazole (the precursor to this compound) can be first converted into its isocyanate intermediate, which then reacts with an appropriate amine to yield the target urea derivatives. A similar strategy can be envisioned starting from the isothiocyanate. nih.gov

Furthermore, 2-aminobenzothiazole itself is a crucial starting material in many synthetic pathways. nih.govacs.org Methodologies for the synthesis of 2-aminobenzothiazole derivatives are well-established and provide access to a wide array of substituted benzothiazoles. nih.govacs.orgnih.gov The conversion of the 2-amino group to the 2-isothiocyanato group opens up alternative synthetic routes and allows for the introduction of the thiourea linkage, which can significantly influence the biological and physicochemical properties of the final compounds. The development of efficient methods for the synthesis of this compound and its subsequent use in the construction of novel molecular scaffolds is an active area of chemical research.

Future Research Directions and Unexplored Avenues for 2 Isothiocyanatobenzo D Thiazole

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of benzothiazole (B30560) derivatives, including 2-isothiocyanatobenzo[d]thiazole, is undergoing a paradigm shift towards more sustainable and efficient methods. benthamdirect.comresearchgate.net Modern approaches are moving away from conventional multi-step processes to one-pot, atom-economy procedures that align with the principles of green chemistry. researchgate.netnih.gov

A significant area of development is the use of environmentally friendly techniques such as electro-organic synthesis. benthamdirect.com This method utilizes electricity in place of hazardous chemical reagents and has shown success in producing 2-substituted benzothiazoles with yields ranging from 64% to 91%. benthamdirect.com The process is conducted in an undivided cell at room temperature, employing a simple graphite-iron electrode combination and a nontoxic solvent, which simplifies the work-up procedure. benthamdirect.com Other green methods being explored include the use of visible light as an energy source and biodegradable catalysts. benthamdirect.com

Researchers are also focusing on domino reactions, which are step-economical methods for synthesizing 2-substituted 1,3-benzothiazoles. researchgate.net The development of efficient catalysts, such as a reported nickel catalyst for the intramolecular oxidative C-H bond functionalization of arylthioureas, is enabling the synthesis of 2-aminobenzothiazoles in good to excellent yields. researchgate.net Furthermore, the use of water as a solvent in the one-step synthesis of benzothiazole-2-thiols has been described as an efficient, metal/ligand-free method with excellent yields and a broad substrate scope. rsc.org

The synthesis of isothiocyanates, the key functional group in this compound, is also a focus of innovation. nih.govchemrxiv.orgrsc.org Recent advancements include the development of one-step protocols using chlorothionoformate as a thiocarbonyl-transfer reagent, which can produce electron-rich isothiocyanates in high yields. chemrxiv.org Tandem Staudinger/aza-Wittig reactions offer a pathway to produce Nβ-protected aminoalkyl isothiocyanates, addressing challenges like potential racemization. nih.gov

Synthetic ApproachKey FeaturesReference
Electro-organic SynthesisUses electricity instead of hazardous reagents; room temperature; simple setup. benthamdirect.com
Domino ReactionsStep-economical; various cyclization agents being explored. researchgate.net
Nickel-Catalyzed C-H FunctionalizationEfficient synthesis of 2-aminobenzothiazoles from arylthioureas. researchgate.net
Aqueous SynthesisOne-step synthesis of benzothiazole-2-thiols in water; metal/ligand-free. rsc.org
Chlorothionoformate MethodOne-step synthesis of electron-rich isothiocyanates. chemrxiv.org
Tandem Staudinger/Aza-Wittig ReactionSynthesis of Nβ-protected aminoalkyl isothiocyanates. nih.gov

Advanced Mechanistic Studies using Cutting-Edge Spectroscopic Techniques

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and predicting its biological interactions. Spectroscopic methods are key tools for elucidating molecular structures, identifying transient intermediates, and understanding reaction dynamics. igi-global.comresearchgate.net

A range of advanced spectroscopic techniques can be employed to study these mechanisms at the molecular level. longdom.org These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment and structural changes of the catalyst and reactants during a reaction. longdom.org

Infrared (IR) Spectroscopy: Can identify functional groups and track the formation of intermediates. longdom.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: Useful for studying the electronic transitions of the catalyst and reactants. longdom.org

X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy: Provide insights into the electronic properties, local coordination, and oxidation state of catalytic surfaces and intermediates. longdom.org

Raman Spectroscopy: A versatile tool for analyzing the chemical composition of complex samples. mdpi.com Surface-enhanced Raman spectroscopy (SERS) can even be used to investigate molecular structure at the single-molecule level. mdpi.com

By combining these techniques, researchers can obtain a comprehensive picture of the catalytic reaction mechanism. longdom.org For instance, the integration of electrochemistry with SERS allows for the operando analysis of molecular orientation and chemical changes at electrode surfaces during electrochemical reactions. researchgate.net Kinetic studies and isotope effects, when used in conjunction with spectroscopy, further enhance the understanding of reaction dynamics. igi-global.comresearchgate.net These detailed mechanistic insights are vital for designing more efficient catalysts and synthetic routes for this compound and its derivatives. longdom.org

Integration of Machine Learning and Artificial Intelligence in Compound Design and Activity Prediction

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery and materials science, and their application to this compound holds immense potential. nih.gov ML algorithms can be trained on large datasets of chemical structures and their corresponding biological activities to develop predictive models. researchgate.net

One key application is the development of a "Predictor" model that can establish a relationship between a compound's chemical structure, represented by notations like SMILES, and its biological activity, such as its pIC50 value against a specific target. nih.gov These models can be used to screen virtual libraries of compounds and identify promising candidates for synthesis and further testing. nih.gov The use of attention mechanisms in these deep learning models can help capture long-range dependencies in molecular sequences, improving prediction accuracy. nih.gov

Furthermore, AI can be used in a generative capacity. By combining a "Generator" of molecular structures with a "Predictor" in a reinforcement learning (RL) framework, it is possible to guide the generation of novel compounds towards desired properties. nih.gov The Generator explores the chemical space, and the Predictor provides feedback, allowing the system to learn how to design molecules with high predicted activity. nih.gov This approach can also incorporate stereochemical information, which is crucial for biological activity, to suggest the most appropriate 3D structures. nih.gov

For instance, ML models have been used to identify novel thiazole (B1198619) derivatives with anti-urease activity, achieving a balanced accuracy of 78%. researchgate.net Such approaches can accelerate the discovery of new this compound derivatives with specific therapeutic properties.

Discovery of Undiscovered Molecular Targets and Biological Pathways

While the biological activities of benzothiazole derivatives are well-documented, there is still much to learn about their precise molecular targets and the biological pathways they modulate. pcbiochemres.comhep.com.cnresearchgate.net Future research will focus on identifying novel protein interactions and elucidating the mechanisms by which these compounds exert their therapeutic effects.

Benzothiazole derivatives have shown a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antimalarial properties. pcbiochemres.comresearchgate.netnih.gov For example, some derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis, while others exhibit potent anti-inflammatory effects by inhibiting enzymes like COX-2. nih.govnih.gov The isothiocyanate group itself is known to stimulate Nrf2 signaling pathways, which are involved in protecting against tumor formation. drjockers.com

The interaction of benzothiazole compounds with proteins like human serum albumin (HSA) has been studied, revealing that binding is driven by hydrophobic and hydrogen bonding interactions. ontosight.ai This binding can alter the protein's conformation and function, which has implications for the compound's pharmacokinetics. ontosight.ai

Future studies will likely employ a combination of computational and experimental approaches to uncover new molecular targets. Molecular docking studies can predict the binding of this compound derivatives to various protein targets. ontosight.airsc.org These in silico predictions can then be validated through in vitro and in vivo experiments. Identifying these undiscovered targets and pathways will be crucial for developing more potent and selective drugs based on the this compound scaffold. hep.com.cn

Development of Smart Materials and Chemical Sensors Incorporating this compound Derivatives

The unique photophysical and chemical properties of benzothiazole derivatives make them excellent candidates for the development of smart materials and chemical sensors. acs.orgacs.org These materials can respond to external stimuli, such as the presence of specific ions or molecules, with a detectable change in their properties, like fluorescence or color. acs.org

Benzothiazole-based chemosensors have been designed for the highly selective and sensitive detection of various metal ions, including Zn²⁺, Cu²⁺, and Ni²⁺. acs.org These sensors can exhibit ratiometric and colorimetric responses, changing color from colorless to yellow in the presence of the target ions. acs.org Some fluorescent probes based on benzothiazole have shown the ability to detect Zn²⁺ with a detection limit as low as 7 nM and can also be used for sensing pyrophosphate. acs.org These sensors have demonstrated good cell permeability, enabling the detection of ions in living cells. acs.org

Furthermore, benzothiazole-based fluorogenic chemosensors have been developed for the detection of cyanide ions (CN⁻) in environmental water samples and living cells. nih.gov These sensors work through a nucleophilic addition reaction, resulting in a dramatic change in fluorescence from pink to pale yellow. nih.gov

The development of new materials for applications like radiation sensing is another promising area. rsc.org While the focus has been on organic semiconductors and metal halide perovskites, the versatile chemistry of benzothiazoles could be leveraged to create novel materials for direct or indirect radiation detection. rsc.org The ability to functionalize the benzothiazole core allows for the fine-tuning of its electronic and optical properties, making it a valuable building block for a new generation of smart materials and sensors. researchgate.netnih.gov

Conclusion

Summary of Key Academic Findings on 2-Isothiocyanatobenzo[d]thiazole

The academic exploration of this compound has established it as a key heterocyclic intermediate. Its synthesis is readily achievable from 2-aminobenzothiazole (B30445), a common starting material. While detailed spectroscopic data is not widely published, its expected spectral characteristics can be reliably predicted based on analogous structures. The core of its academic interest lies in the high reactivity of the isothiocyanate group, which readily undergoes nucleophilic addition and cycloaddition reactions.

Reiteration of the Academic Significance and Versatility of this compound in Chemical Sciences

The significance of this compound in the chemical sciences stems from its role as a versatile building block. The presence of the reactive isothiocyanate functionality attached to the stable benzothiazole (B30560) scaffold allows for the facile introduction of this important heterocyclic motif into a wide range of molecular architectures. This versatility makes it a valuable tool for synthetic chemists aiming to construct complex heterocyclic compounds with potential applications in various fields of chemical research.

Concluding Remarks on Future Prospects and Broader Impact in Fundamental Chemical Research

The future prospects for this compound in fundamental chemical research are promising. Further exploration of its reactivity, particularly in the realm of asymmetric catalysis and novel cycloaddition reactions, could lead to the development of new and efficient synthetic methodologies. The generation of a library of derivatives from this compound could provide a platform for investigating structure-activity relationships in various chemical and biological systems. The continued study of such versatile building blocks is crucial for advancing the field of organic synthesis and enabling the creation of novel and functional molecules.

Q & A

Basic: What are the established synthetic routes for 2-isothiocyanatobenzo[d]thiazole, and how do reaction conditions influence yield and purity?

Answer:
The synthesis of this compound derivatives typically involves functionalization at the 2-position of the benzothiazole core. Common strategies include:

  • Thiocyanate introduction : Reaction of 2-aminobenzo[d]thiazole with thiophosgene or thiocyanate reagents under controlled pH (e.g., acidic or basic conditions). Solvent choice (e.g., DMF, THF) and temperature (25–80°C) significantly affect reaction efficiency. For example, polar aprotic solvents enhance nucleophilic substitution but may require inert atmospheres to prevent hydrolysis .
  • Post-functionalization : Substitution reactions (e.g., halogen displacement with potassium thiocyanate) or click chemistry (e.g., CuAAC reactions for triazole-thiazole hybrids) are employed to introduce isothiocyanate groups. Catalysts like Cu(I) and reaction time (6–24 hours) critically impact regioselectivity .

Key validation : Confirm product purity via HPLC (e.g., retention time matching with reference compounds) and structural integrity via 1H^1H/13C^{13}C-NMR and IR spectroscopy .

Basic: How is the structural conformation of this compound characterized, and what intramolecular interactions stabilize its geometry?

Answer:
Conformational analysis reveals:

  • Intramolecular hydrogen bonding : The N–H group of the benzothiazole ring forms weak hydrogen bonds with the sulfur or nitrogen atoms of the isothiocyanate group, stabilizing semi-extended β-sheet-like conformations. This is confirmed by X-ray crystallography and DFT calculations .
  • Electrostatic effects : The sulfur atom in the thiazole ring creates a localized positive electrostatic potential, influencing interactions with adjacent functional groups. Computational studies (e.g., M06-2X/6-311++G(d,p)) map potential energy surfaces to identify low-energy conformers .

Methodological note : Combine solid-state (X-ray) and solution-state (NMR) data to resolve tautomeric equilibria, particularly in solvents like CDCl3_3 .

Advanced: What experimental challenges arise in reconciling contradictory biological activity data for this compound derivatives (e.g., anticancer vs. antiviral effects)?

Answer:
Discrepancies often stem from:

  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or viral strains (e.g., HIV-1 vs. HSV-1) lead to divergent IC50_{50} values. Standardize assays using WHO-recommended protocols and include positive controls (e.g., doxorubicin for cytotoxicity) .
  • Structural promiscuity : The isothiocyanate group’s reactivity may non-specifically modulate multiple targets (e.g., kinases, proteases). Use competitive binding assays (e.g., SPR or ITC) to validate target specificity .
  • Metabolic instability : Rapid hydrolysis or glutathione conjugation in vitro vs. in vivo can alter activity. Perform stability studies in simulated biological fluids (e.g., PBS with 10% FBS) .

Advanced: How can researchers design experiments to optimize the selectivity of this compound derivatives for specific enzyme targets (e.g., PI3K vs. protein kinases)?

Answer:

  • Structure-activity relationship (SAR) : Systematically modify substituents at the 4- and 5-positions of the benzothiazole ring. For example:
    • Electron-withdrawing groups (e.g., -NO2_2, -CN) enhance binding to PI3K’s ATP-binding pocket via hydrophobic interactions.
    • Bulky substituents (e.g., aryl groups) reduce off-target kinase inhibition by steric hindrance .
  • Molecular docking : Use software like AutoDock Vina to predict binding poses against crystallized targets (e.g., PDB: 4L23 for PI3Kγ). Validate with mutagenesis studies (e.g., alanine scanning of key residues) .
  • Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify cross-reactivity .

Advanced: What analytical techniques are most reliable for detecting degradation products or impurities in this compound samples?

Answer:

  • HPLC-MS : Use reverse-phase C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) to separate and identify hydrolyzed byproducts (e.g., thiourea derivatives). MS/MS fragmentation confirms molecular ions .
  • Thermogravimetric analysis (TGA) : Monitor thermal stability (e.g., 25–300°C at 10°C/min) to detect moisture-sensitive degradation.
  • Elemental analysis (EA) : Verify stoichiometry (C, H, N, S) to detect synthetic impurities. Deviations >0.3% indicate incomplete purification .

Basic: What are the documented biological activities of this compound derivatives, and how do structural modifications alter potency?

Answer:

  • Anticancer activity : Derivatives with 4-nitrophenyl or fluorinated substituents show sub-micromolar IC50_{50} values against breast and colon cancer cells. Mechanism: ROS induction and caspase-3 activation .
  • Antimicrobial effects : Thiazole-isothiocyanate hybrids inhibit Gram-positive bacteria (e.g., S. aureus) via disruption of membrane integrity. Chlorine or methyl groups enhance lipophilicity and potency .
  • Antiviral potential : Triazole-linked derivatives (e.g., compound 9c) exhibit inhibition of HIV-1 protease (IC50_{50} ~2.5 μM) by mimicking peptide substrates .

Optimization strategy : Introduce bioisosteres (e.g., oxazole for thiazole) or prodrug moieties (e.g., acetylated amines) to improve bioavailability .

Advanced: How do electronic properties (e.g., HOMO/LUMO levels) of this compound derivatives influence their applications in material science?

Answer:

  • Organic photovoltaics (OPVs) : Thiazole’s electron-deficient nature lowers HOMO levels (-5.4 eV), enhancing open-circuit voltage (VOCV_{OC}) in donor-acceptor polymers. Copolymerization with fluorinated BDT units improves charge mobility (e.g., PCE up to 12.3%) .
  • Electroluminescence : Derivatives with extended π-conjugation (e.g., fused thiazolo[3,4-b]indazole systems) emit blue light (λem_{em} ~450 nm) for OLED applications. Tuning substituents alters bandgap and quantum yield .

Methodology : Use cyclic voltammetry and UV-vis spectroscopy to correlate electronic structure with device performance .

Advanced: What pharmacokinetic challenges are associated with this compound-based drug candidates, and how can they be addressed?

Answer:

  • Low aqueous solubility : Modify with hydrophilic groups (e.g., PEGylated side chains) or formulate as nanocrystals.
  • Rapid clearance : Cytochrome P450-mediated metabolism (e.g., CYP3A4) shortens half-life. Use deuterated analogs or co-administer with CYP inhibitors .
  • Toxicity : Isothiocyanate’s electrophilicity may cause off-target protein adducts. Replace with prodrugs (e.g., masked isothiocyanates) activated only in target tissues .

Validation : Perform in vivo PK/PD studies in rodent models, monitoring plasma levels via LC-MS/MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.